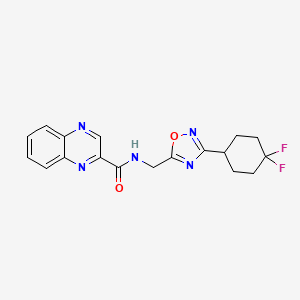

![molecular formula C22H17FN2O3 B2487582 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide CAS No. 922135-53-3](/img/structure/B2487582.png)

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

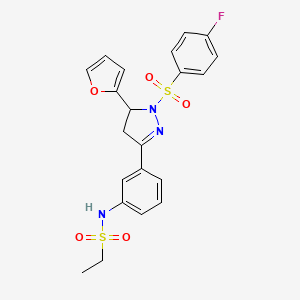

The synthesis of dibenzo[b,f][1,4]oxazepine derivatives has been explored through various methods. One efficient approach involves the solid support synthesis of 2-substituted dibenz[b,f]oxazepin-11(10H)-ones using SNAr methodology on AMEBA resin, showcasing the flexibility and high purity of the final products (Xiaohu Ouyang et al., 1999). Another method described the preparation of substituted dibenz[b,f][1,4]oxazepines from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups, leading to products of mono- or bis-substitution (A. V. Samet et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of dibenzo[b,f][1,4]oxazepine derivatives often involves conformational studies and NOE experiments to confirm product structures. For instance, the structure and reactivity of dibenzo[b,f]phosphepin derivatives, as phosphorus analogues of iminobibenzyl antidepressants, have been investigated, indicating a folded conformation for these compounds (Y. Segall et al., 1980).

Chemical Reactions and Properties

Dibenzo[b,f][1,4]oxazepines undergo various chemical reactions, such as nucleophilic substitution, that enable further functionalization. For example, asymmetric alkynylation of cyclic imines, including dibenzo[b,f][1,4]oxazepines, has been achieved, leading to optically active derivatives with potential pharmaceutical applications (Yuanyuan Ren et al., 2014).

Physical Properties Analysis

The physical properties of dibenzo[b,f][1,4]oxazepine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and drug development. However, specific details on the physical properties of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide are not directly available in the literature.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with biological targets, are essential for understanding the potential applications of dibenzo[b,f][1,4]oxazepine derivatives. Studies have explored their antiallergic, antitumor, and CNS activities, highlighting the diverse biological relevance of these compounds (E. Ohshima et al., 1992), (Catriona G Mortimer et al., 2006).

Aplicaciones Científicas De Investigación

Catalytic Enantioselective Reactions

- Catalytic Enantioselective aza-Reformatsky Reaction : A study by Munck et al. (2017) describes the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with excellent yields and high enantioselectivities (Munck et al., 2017).

Synthesis Techniques

- Solid Support Synthesis : Ouyang et al. (1999) reported an efficient assembly of dibenzo[b,f]oxazepin-11(10H)-ones utilizing the SNAr methodology, highlighting the synthesis's flexibility and the excellent purity of the final products (Ouyang et al., 1999).

Bioactive Properties

- Biological Activities : Gerasimova et al. (1989) explored dibenzo[b,f][1,4]oxazepines and found a variety of biological activities, most notably on the central nervous system. They also presented an approach to synthesize polyfluorinated analogues of these compounds (Gerasimova et al., 1989).

Asymmetric Synthesis

- Asymmetric Alkynylation : A study by Ren et al. (2014) achieved asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines by combining chiral phosphoric acid and Ag(I) catalysts, synthesizing optically active derivatives (Ren et al., 2014).

Environmental Considerations

- Asymmetric Transfer Hydrogenation in Water : More and Bhanage (2017) reported on the asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds in water, achieving high enantioselectivity and excellent conversion, emphasizing the use of an environmentally benign solvent (More & Bhanage, 2017).

Propiedades

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2O3/c1-13-7-9-20-18(11-13)25(2)22(27)16-12-14(8-10-19(16)28-20)24-21(26)15-5-3-4-6-17(15)23/h3-12H,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZMYWKGTUZMCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4F)C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]-3-methylthiourea](/img/structure/B2487510.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2487512.png)

![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2487514.png)

![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487517.png)

![1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole](/img/structure/B2487521.png)